

# The Formation of Dimethyloxosulfonium Methylide: A Technical Guide

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Compound of Interest		
Compound Name:	Trimethylsulfoxonium iodide	
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### **Abstract**

Dimethyloxosulfonium methylide, commonly known as the Corey-Chaykovsky reagent, is a pivotal sulfur ylide in modern organic synthesis. Its significance lies in its ability to act as a methylene-transfer agent, enabling the efficient synthesis of epoxides, cyclopropanes, and aziridines from a variety of carbonyl compounds, enones, and imines. This technical guide provides an in-depth exploration of the mechanism of its formation, detailed experimental protocols for its generation, and a compilation of quantitative data to inform its application in research and development.

# The Mechanism of Formation: A Deprotonation Pathway

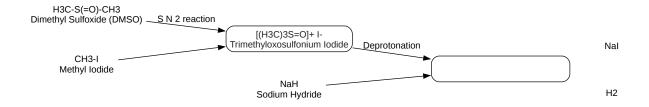
Dimethyloxosulfonium methylide is a reactive intermediate that is typically generated in situ for immediate use in subsequent reactions. The fundamental mechanism of its formation is an acid-base reaction involving the deprotonation of a stable sulfoxonium salt precursor by a strong base.[1][2]

The most commonly employed precursor is trimethyloxosulfonium iodide, which can be synthesized by the reaction of dimethyl sulfoxide (DMSO) with methyl iodide.[3][4] The key mechanistic steps for the formation of the ylide are as follows:



- Preparation of the Precursor Salt: Dimethyl sulfoxide (DMSO) acts as a nucleophile, attacking the methyl group of methyl iodide in an SN2 reaction. This results in the formation of the stable trimethyloxosulfonium iodide salt.
- Deprotonation: A strong base, most commonly sodium hydride (NaH), is used to abstract a proton from one of the methyl groups of the trimethyloxosulfonium salt.[5][6] The acidity of these protons is significantly increased by the adjacent positively charged sulfur atom.
- Ylide Formation: The removal of a proton results in the formation of a carbanion adjacent to the sulfoxonium center, creating the zwitterionic ylide, dimethyloxosulfonium methylide.[7] This ylide is stabilized by the electrostatic interaction between the negatively charged carbon and the positively charged sulfur, as well as by hyperconjugation.[8]

The following diagram illustrates the formation of the trimethyloxosulfonium iodide precursor and the subsequent deprotonation to yield dimethyloxosulfonium methylide.



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Caption: Formation of Trimethyloxosulfonium Iodide and its Deprotonation.

## **Experimental Protocols**

The following is a detailed experimental protocol for the in situ generation of dimethyloxosulfonium methylide, adapted from a procedure published in Organic Syntheses.[9]

## In-situ Generation of Dimethyloxosulfonium Methylide



#### Materials:

- · Trimethyloxosulfonium iodide
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Tetrahydrofuran (THF) or Dioxane (optional, as solvent)
- Nitrogen or Argon gas for inert atmosphere

#### Equipment:

- Three-necked round-bottom flask
- · Magnetic stirrer
- Septa
- Syringes
- Nitrogen/Argon inlet

#### Procedure:

- Preparation of the Reaction Vessel: A 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer is dried in an oven and allowed to cool under a stream of dry nitrogen.
- Washing of Sodium Hydride: 8.8 g (0.22 mole) of a 60% sodium hydride dispersion in oil is
  placed in the flask. The mineral oil is removed by washing with petroleum ether under an
  inert atmosphere, followed by decantation.
- Addition of Solvent and Precursor: 250 mL of anhydrous DMSO is added to the washed sodium hydride. 48.4 g (0.22 mole) of trimethyloxosulfonium iodide is then added to the stirred suspension.



Ylide Formation: The mixture is stirred at room temperature under a nitrogen atmosphere.
 The reaction is typically complete within 45-60 minutes, indicated by the cessation of hydrogen gas evolution. The resulting solution of dimethyloxosulfonium methylide in DMSO is ready for use.

Note on Stability: Solutions of dimethyloxosulfonium methylide in tetrahydrofuran (THF) or dioxane are reported to be stable for several months when stored under an inert atmosphere at 0°C. At room temperature, decomposition becomes significant after approximately one week. The concentration of the ylide solution can be determined by titration with a standard acid.

# **Quantitative Data**

The efficacy of dimethyloxosulfonium methylide is typically quantified by the yield of the product in a subsequent reaction. The following table summarizes representative yields for the epoxidation of various ketones using the in situ generated ylide.

Ketone Substrate	Product	Yield (%)	Reference
Cyclohexanone	1-Oxaspiro[2.5]octane	90-95	[9]
Benzophenone	2,2-Diphenyloxirane	90	
Cycloheptanone	1- Oxaspiro[2.6]nonane	71	
4-tert- Butylcyclohexanone	4-tert-Butyl-1- oxaspiro[2.5]octane	92	
3,3,5- Trimethylcyclohexano ne	3,3,5-Trimethyl-1- oxaspiro[2.5]octane	85	-

## **Spectroscopic Data**

The formation and presence of dimethyloxosulfonium methylide can be confirmed by spectroscopic methods.



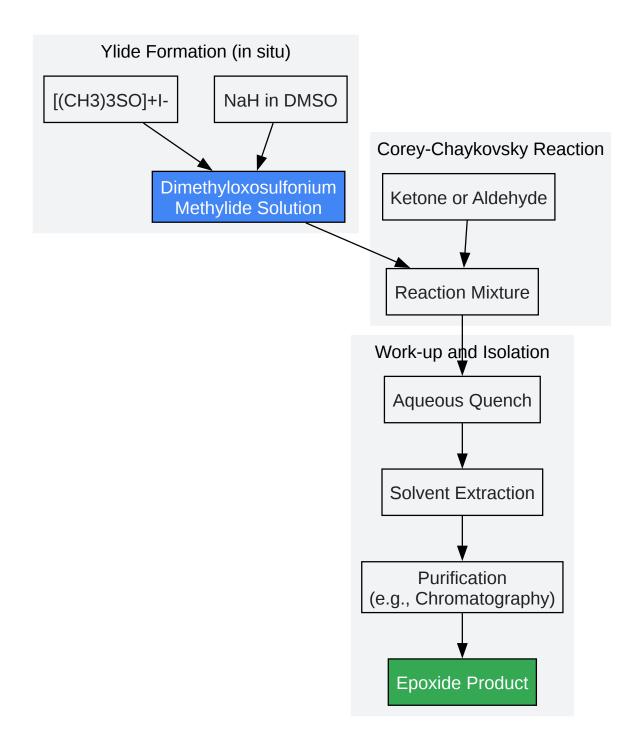
Spectroscopy	Data	Reference
1H NMR (Dioxane)	δ 6.86 (s, 6H), 8.30 (s, 2H)	

# Application in Synthesis: The Corey-Chaykovsky Reaction

The primary application of dimethyloxosulfonium methylide is in the Corey-Chaykovsky reaction, which is a cornerstone for the synthesis of three-membered rings.[1][7] The general mechanism involves the nucleophilic addition of the ylide to a carbonyl group, followed by an intramolecular SN2 reaction.

The workflow for a typical Corey-Chaykovsky epoxidation reaction is depicted below.





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Caption: General workflow for a Corey-Chaykovsky epoxidation.

## Conclusion



Dimethyloxosulfonium methylide is an indispensable reagent in organic synthesis, offering a reliable and high-yielding method for the formation of epoxides, cyclopropanes, and aziridines. The mechanism of its formation via the deprotonation of a readily available sulfoxonium salt is well-understood and amenable to straightforward experimental execution. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required for the successful application of this versatile ylide in their synthetic endeavors.

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